2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound with a complex structure that includes both methyl and methylsulfanyl groups
Scientific Research Applications
Comparative Metabolism in Herbicides
Acetochlor and similar chloroacetamide herbicides undergo a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine, with metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) playing crucial roles. This process, studied in rat and human liver microsomes, reveals differences in metabolic rates and pathways between species, highlighting the importance of metabolic studies for understanding herbicide toxicity and environmental impact (Coleman et al., 2000).
Drug Degradation Enhancement
Amorphous Co(OH)2 nanocages were explored for enhancing the degradation of Acetaminophen (ACE), a commonly used analgesic drug. The study showed a significant increase in degradation efficiency, demonstrating the potential of using amorphous materials as heterogeneous catalysts in water treatment processes for emerging organic contaminants (Qi et al., 2020).
Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was studied for its chemoselective monoacetylation. This research provides insight into the synthesis process optimization for antimalarial drugs, contributing to the development of more effective treatments (Magadum & Yadav, 2018).
Conformational Studies
The study of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides focused on their conformations. This research aids in understanding the molecular structures and behaviors of similar compounds, which is crucial for designing drugs and other functional molecules (Ishmaeva et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
2-(Substituted phenoxy) Acetamide Derivatives were synthesized and evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents. This research opens pathways for developing new therapeutic agents based on these derivatives (Rani et al., 2014).
Enhanced Photocatalytic Activity
The study on graphene/titanium dioxide nanotubes showed enhanced photocatalytic activity for the removal of Acetaminophen. This finding is significant in the field of environmental chemistry and pollution control, offering a novel method for the removal of pharmaceutical contaminants from water (Tao et al., 2015).
Acetaminophen Metabolism
The research on the initial metabolism of acetochlor in various plant species revealed insights into the selective phytotoxicity of this herbicide. Understanding these metabolic pathways is crucial for agricultural science and herbicide development (Breaux, 1987).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-methylphenylacetic acid with 2-(methylsulfanyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-6-5-7-13(10-12)11-16(18)17-14-8-3-4-9-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADMGRUVAKAIRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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